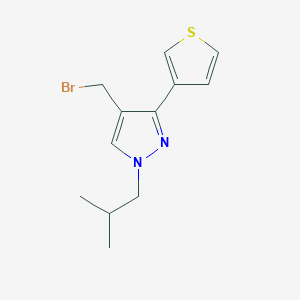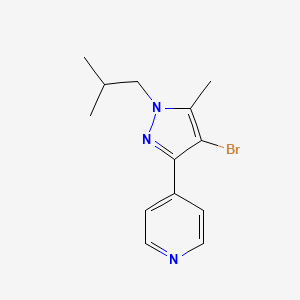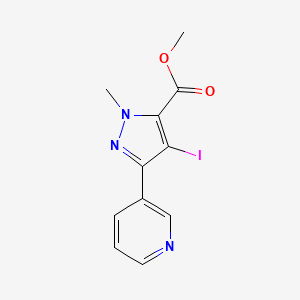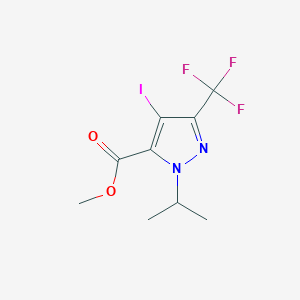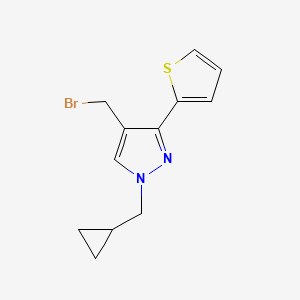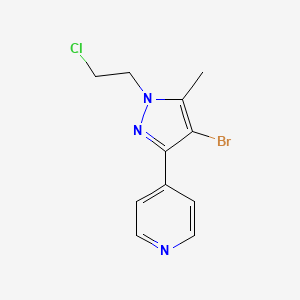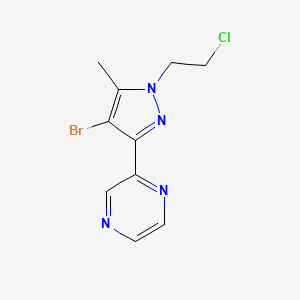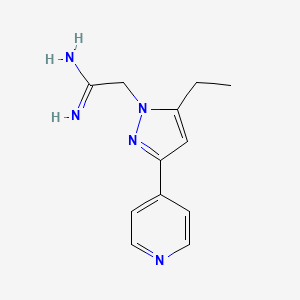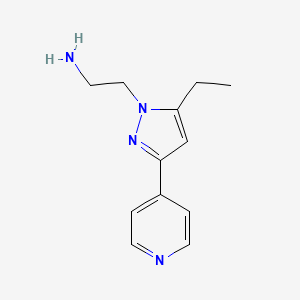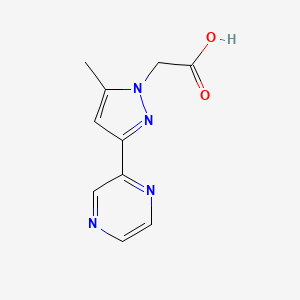
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient method for the enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine (tfT) on multi-gram scales was developed . The absolute configurations of the two stereoisomers were ascertained by X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving “4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid” are not mentioned in the search results, related compounds have been studied. For example, the enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine (tfT) involved a series of reactions, including a Mitsunobu reaction .Applications De Recherche Scientifique
Enantioselective Synthesis
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid derivatives, especially those with enantiomeric purity, have been synthesized for various applications. These derivatives are obtained from key intermediates like 2-t-butyl-6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones. The synthesis involves reactions with electrophiles leading to trans,trans-2,5,6-trisubstituted dioxanones, which are further transformed into chiral derivatives through Michael additions or elimination reactions. These compounds find applications in asymmetric synthesis, highlighting the importance of chiral trifluoro compounds in organic chemistry (Gautschi, Schweizer, & Seebach, 1994).
Liquid Crystal Technology
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid has been used in the synthesis of novel ferroelectric liquid crystals (FLCs). These FLCs exhibit unique properties such as large spontaneous polarization and short response times, making them suitable for display technologies and optical applications. The presence of the trifluoromethyl group at the chiral center is crucial for these properties (Aoki & Nohira, 1997).
Chiral Dopants for Nematic Liquid Crystals
Optically active derivatives of 4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid have been applied as chiral dopants in nematic liquid crystals. These dopants influence the helical twisting power (HTP) of the liquid crystals, which is a critical parameter for the performance of liquid crystal displays (LCDs) and other optical devices. The linkage between the asymmetric frame and the core moiety of the dopant significantly affects the HTP values (Tojo et al., 2006).
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-(2-methoxyethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-13-3-2-5(6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKSKMVEXJTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



